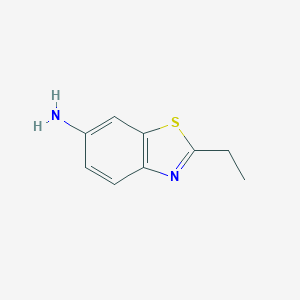

2-Ethyl-1,3-benzothiazol-6-amine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethyl-1,3-benzothiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-2-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBEXHLHFVASCMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(S1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348579 | |

| Record name | 6-benzothiazolamine, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17142-81-3 | |

| Record name | 6-benzothiazolamine, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Amino-2-ethyl-1,3-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Ethyl-1,3-benzothiazol-6-amine and Its Isomers

Disclaimer: The chemical compound 2-Ethyl-1,3-benzothiazol-6-amine is not extensively documented in publicly available scientific literature and chemical databases. Consequently, this guide provides comprehensive information on its structural isomer, 6-Amino-2-ethyl-1,3-benzothiazole , for which data is available. Furthermore, a plausible synthetic route for the target compound is proposed based on established chemical principles. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Benzothiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities.[1] These activities include antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1] The specific substitution patterns on the benzothiazole ring system play a crucial role in determining the biological efficacy and mechanism of action of these compounds. This guide focuses on the chemical properties of an ethyl- and amino-substituted benzothiazole, providing available data and theoretical pathways for further research.

Physicochemical Properties of 6-Amino-2-ethyl-1,3-benzothiazole

| Property | Value | Source |

| CAS Number | 17142-81-3 | [2] |

| Molecular Formula | C₉H₁₀N₂S | [2] |

| Molecular Weight | 178.25 g/mol | [2] |

| Appearance | Brown solid | [2] |

| Purity | ≥95% | [2] |

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be conceptualized based on established methods for the synthesis of substituted benzothiazoles.[3] A common and effective method involves the cyclization of a substituted aminothiophenol with a carboxylic acid or its derivative.

A potential two-step synthesis is proposed:

-

Nitration of 2-Ethyl-1,3-benzothiazole: The commercially available 2-Ethyl-1,3-benzothiazole can be nitrated to introduce a nitro group at the 6-position. This is a common electrophilic aromatic substitution reaction on the benzothiazole ring.

-

Reduction of the Nitro Group: The resulting 2-Ethyl-6-nitro-1,3-benzothiazole can then be reduced to the corresponding amine, this compound, using standard reducing agents such as tin(II) chloride or catalytic hydrogenation.

References

Technical Guide: Physicochemical Characteristics of 2-Ethyl-1,3-benzothiazol-6-amine

Disclaimer: Publicly available scientific data specifically for 2-Ethyl-1,3-benzothiazol-6-amine is limited. This guide summarizes the available information for a closely related isomer, 6-Ethyl-1,3-benzothiazol-2-amine , to provide pertinent physicochemical insights for researchers, scientists, and drug development professionals. All data presented below pertains to this isomer unless otherwise specified.

Core Physical and Chemical Properties

The physical and chemical properties of 6-Ethyl-1,3-benzothiazol-2-amine are crucial for its handling, formulation, and application in research and development. A summary of its key characteristics is provided in the table below.

| Property | Value | Source |

| CAS Number | 21224-16-8 | [1] |

| Molecular Formula | C9H10N2S | [2] |

| Molecular Weight | 178.25 g/mol | [2] |

| Boiling Point | No data available | [2] |

| Storage | Keep in dark place, inert atmosphere, room temperature | [2] |

| SMILES Code | NC1=NC2=CC=C(CC)C=C2S1 | [2] |

Hazard and Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 6-Ethyl-1,3-benzothiazol-2-amine is associated with the following hazard statements:

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

-

H335: May cause respiratory irritation

The signal word for this compound is "Warning".[2]

Experimental Protocols: Synthesis of 2-Aminobenzothiazole Derivatives

While a specific protocol for the synthesis of this compound is not available, a general method for the synthesis of substituted 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen. This process, known as the Hugershoff reaction, is a cornerstone for creating the 2-aminobenzothiazole scaffold.

A general procedure is as follows:

-

The appropriately substituted aniline is dissolved in a suitable solvent, typically a polar protic solvent like acetic acid.

-

A thiocyanate salt, such as potassium thiocyanate or ammonium thiocyanate, is added to the solution.

-

The mixture is cooled, and a halogen, most commonly bromine, dissolved in the same solvent, is added dropwise.

-

The reaction is typically stirred at a low temperature and then allowed to warm to room temperature.

-

The reaction mixture is then neutralized with a base, such as ammonia, to precipitate the 2-aminobenzothiazole product.

-

The crude product is collected by filtration, washed, and purified by recrystallization from an appropriate solvent.

Researchers can adapt this general protocol for the synthesis of this compound by starting with 4-ethylaniline.

Below is a logical workflow for this generalized synthesis.

Caption: Generalized workflow for the synthesis of 2-aminobenzothiazole derivatives.

Signaling Pathways and Biological Activity

There is no specific information available in the searched literature regarding the signaling pathways or detailed biological activities of this compound or its close isomer 6-Ethyl-1,3-benzothiazol-2-amine. The broader class of 2-aminobenzothiazoles has been investigated for a wide range of biological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties. The specific biological profile of this compound would require dedicated experimental investigation.

Due to the lack of specific data on signaling pathways for this compound, a corresponding diagram cannot be generated at this time. Researchers are encouraged to perform their own bioassays to determine the biological effects of this novel compound.

References

An In-depth Technical Guide to the Molecular Structure of 2-Ethyl-1,3-benzothiazol-6-amine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the predicted molecular structure and properties of 2-Ethyl-1,3-benzothiazol-6-amine. Benzothiazoles are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. Understanding the structure-activity relationships of novel derivatives such as this compound is crucial for the development of new therapeutic agents and functional materials. This document outlines the predicted chemical identifiers, physicochemical properties, and spectroscopic data based on analogous structures. Furthermore, a plausible synthetic route and a detailed experimental protocol are proposed.

Molecular Structure and Chemical Identifiers

The molecular structure of this compound is characterized by a benzothiazole core substituted with an ethyl group at the 2-position and an amine group at the 6-position.

Predicted Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₀N₂S |

| Canonical SMILES | CCC1=NC2=C(S1)C=C(C=C2)N |

| InChI | InChI=1S/C9H10N2S/c1-2-8-10-6-3-4-7(11)5-9(6)12-8/h3-5H,2,11H2,1H3 |

| InChIKey | Predicted: A unique InChIKey would be generated upon synthesis and characterization. |

| CAS Number | Not assigned. |

Predicted Physicochemical and Spectroscopic Data

The following tables summarize the predicted physicochemical and spectroscopic properties of this compound, extrapolated from data on similar compounds such as 6-Aminobenzothiazole and various 2-substituted benzothiazoles.[1]

Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Weight | 178.26 g/mol | Calculated from the molecular formula. |

| Melting Point | 130-150 °C | Based on melting points of similar 6-substituted 2-aminobenzothiazoles. |

| Boiling Point | > 300 °C | Expected to be high due to the aromatic structure and potential for hydrogen bonding. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF. | Typical for aromatic amines. |

| pKa | Basic (amine group): ~4-5; Acidic (benzothiazole N-H, if tautomer exists): ~9-10 | Estimated based on anilines and benzothiazoles. |

Predicted Spectroscopic Data

| Spectroscopy | Predicted Key Features |

| ¹H NMR | Aromatic protons (3H, m, δ 7.0-7.8 ppm), -NH₂ protons (2H, br s, δ 3.5-4.5 ppm), -CH₂- protons (2H, q, δ 2.8-3.2 ppm), -CH₃ protons (3H, t, δ 1.2-1.5 ppm). |

| ¹³C NMR | Aromatic carbons (δ 110-155 ppm), C=N carbon (δ ~165 ppm), -CH₂- carbon (δ ~25-30 ppm), -CH₃ carbon (δ ~12-15 ppm). |

| IR (cm⁻¹) | N-H stretching (3300-3500), C-H aromatic stretching (~3050), C-H aliphatic stretching (2850-2960), C=N stretching (~1630), C=C aromatic stretching (1450-1600), C-N stretching (1250-1350), C-S stretching (600-800). |

| Mass Spec (m/z) | Molecular ion peak [M]⁺ at ~178. Fragmentation pattern would likely involve loss of the ethyl group. |

Proposed Synthesis and Experimental Protocols

A plausible synthetic route for this compound involves the cyclization of a substituted thiourea, a common method for preparing 2-aminobenzothiazole derivatives.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-(4-mercaptophenyl)propanamide (C) To a solution of 4-aminothiophenol (A) in a suitable solvent (e.g., dichloromethane), cooled to 0°C, propionyl chloride (B) is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred for several hours. The product is isolated by extraction and purified by recrystallization.

Step 2: Synthesis of N-(4-mercapto-3-nitrophenyl)propanamide (E) N-(4-mercaptophenyl)propanamide (C) is dissolved in concentrated sulfuric acid at 0°C. A nitrating mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the low temperature. The reaction mixture is then poured onto ice, and the precipitated product is filtered, washed, and dried.

Step 3: Synthesis of 2-Ethyl-6-nitro-1,3-benzothiazole (G) N-(4-mercapto-3-nitrophenyl)propanamide (E) is dissolved in a suitable solvent (e.g., acetic acid). A solution of bromine in acetic acid is added dropwise with stirring. The mixture is heated to facilitate the oxidative cyclization. After cooling, the product is isolated by filtration and purified.

Step 4: Synthesis of this compound (I) 2-Ethyl-6-nitro-1,3-benzothiazole (G) is dissolved in ethanol, and a reducing agent such as stannous chloride dihydrate in concentrated hydrochloric acid is added. The mixture is refluxed for several hours. After completion, the reaction is cooled, and the pH is adjusted with a base to precipitate the product. The crude product is then purified by column chromatography.

Potential Biological Significance and Signaling Pathways

Benzothiazole derivatives are known to interact with various biological targets. While the specific activity of this compound is unknown, related compounds have shown activities such as anticancer, antimicrobial, and enzyme inhibition. For instance, some 2-amino-6-substituted benzothiazoles act as inhibitors of protein kinases.

Caption: Hypothetical inhibition of a generic kinase signaling pathway by this compound.

Conclusion

This technical guide provides a predictive overview of the molecular structure, properties, and synthesis of this compound based on data from analogous compounds. The provided information serves as a valuable resource for researchers interested in the synthesis and evaluation of this novel benzothiazole derivative for potential applications in drug discovery and materials science. Experimental validation of the predicted data and proposed synthetic route is essential for future studies.

References

Spectroscopic and Synthetic Elucidation of 2-Ethyl-1,3-benzothiazol-6-amine and Related Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for benzothiazole derivatives closely related to 2-Ethyl-1,3-benzothiazol-6-amine. Due to a lack of specific experimental data for the requested compound, this document focuses on its isomer, 6-Ethyl-1,3-benzothiazol-2-amine, and other relevant analogues to provide a valuable reference for research and development.

Data Unavailability for this compound

As of the latest literature review, specific experimental spectroscopic data (NMR, IR, MS) for this compound is not publicly available. Predicted mass spectrometry data from PubChem suggests a monoisotopic mass of 178.05647 Da.[1]

Spectroscopic Data for Isomeric and Related Compounds

To facilitate research, this section presents spectroscopic data for structurally similar and isomeric benzothiazole derivatives.

2.1. 6-Ethyl-1,3-benzothiazol-2-amine (Isomer)

A study on the synthesis of 2-amino-6-substituted benzothiazoles provides the following data for 6-ethylbenzo[d]thiazol-2-amine[2]:

| Spectroscopic Data | |

| IR (KBr, cm⁻¹) | 3430.53 (NH stretch) |

| Mass Spec (FAB-MS, m/z) | 165.19 |

2.2. Ethyl 2-amino-1,3-benzothiazole-6-carboxylate (Related Compound)

This compound is structurally similar, with an ethyl ester group at the 6-position.

| Spectroscopic Data | |

| ¹H NMR | Spectra available in spectral databases.[3] |

| IR (ATR-Neat, cm⁻¹) | Data available from various sources.[3] |

| Mass Spec (GC-MS) | Molecular Ion (M⁺): 222, Top Peak: 177, 2nd Highest: 222.[3] |

2.3. 2-Amino-6-methylbenzothiazole (Related Compound)

This compound features a methyl group at the 6-position.

| Spectroscopic Data | |

| IR | Spectrum available in the NIST WebBook.[4] |

| Mass Spec (EI-MS) | Spectrum available in the NIST WebBook.[4] |

Experimental Protocols: General Synthesis of 2-Amino-6-substituted Benzothiazoles

The synthesis of 2-amino-6-substituted benzothiazoles, such as the ethyl derivative, is commonly achieved through the oxidative cyclization of a corresponding substituted aniline. The following is a general protocol adapted from the literature[2][5]:

Materials:

-

4-Ethylaniline (or other appropriate 4-substituted aniline)

-

Potassium thiocyanate (KSCN)

-

Bromine

-

Glacial acetic acid

Procedure:

-

A solution of 4-ethylaniline and potassium thiocyanate is prepared in glacial acetic acid.

-

The mixture is cooled, and a solution of bromine in glacial acetic acid is added dropwise while maintaining a low temperature.

-

The reaction is stirred for several hours at room temperature.

-

The reaction mixture is then poured into water, and the resulting precipitate is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualization of Synthetic Pathway

The following diagram illustrates the general synthetic workflow for the preparation of 2-amino-6-substituted benzothiazoles.

Caption: General workflow for the synthesis of 2-amino-6-substituted benzothiazoles.

References

- 1. PubChemLite - 6-amino-2-ethyl-1,3-benzothiazole (C9H10N2S) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl 2-Aminobenzothiazole-6-carboxylate | C10H10N2O2S | CID 601008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Benzothiazolamine, 6-methyl- [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Aminobenzothiazole (CAS 533-30-2): Properties, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 6-Aminobenzothiazole (CAS 533-30-2). It includes a detailed summary of its physicochemical characteristics, common synonyms, and in-depth experimental protocols for its synthesis and for the evaluation of its biological activities. Furthermore, this guide explores its mechanism of action, particularly its role as an inhibitor of key signaling pathways implicated in cancer.

Chemical Identity and Synonyms

6-Aminobenzothiazole is a heterocyclic organic compound featuring a benzothiazole core substituted with an amino group at the 6-position.[1]

Synonyms:

-

6-Benzothiazolamine[1]

-

(Benzo[d]thiazol-6-yl)amine[1]

-

(Benzothiazol-6-yl)amine[1]

-

6-Amino-1,3-benzothiazole[1]

-

Benzothiazol-6-amine[3]

-

NSC 170647[3]

Physicochemical Properties

The key physicochemical properties of 6-Aminobenzothiazole are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆N₂S | [1][4][5][6] |

| Molar Mass | 150.20 g/mol | [1][4][5][6] |

| Appearance | Yellow to light brown or orange solid | [1][3][7] |

| Melting Point | 87-91 °C | [4][5][8][9] |

| Boiling Point | 323.1 ± 15.0 °C at 760 mmHg | [3][8] |

| Density | 1.4 ± 0.1 g/cm³ | [3][8] |

| Flash Point | 149.2 ± 20.4 °C | [3][8] |

| Solubility | Slightly soluble in water. Soluble in organic solvents. | [4][7][9] |

| InChI Key | FAYAYUOZWYJNBD-UHFFFAOYSA-N | [5] |

| SMILES | Nc1ccc2ncsc2c1 | [5] |

Experimental Protocols

This section details the experimental procedures for the synthesis of 6-Aminobenzothiazole and for the assessment of its biological activities.

A common method for the synthesis of 2-aminobenzothiazoles involves the reaction of an aniline derivative with a thiocyanate salt in the presence of a halogen. The following protocol is a representative example for the synthesis of 6-Aminobenzothiazole from p-phenylenediamine.

Materials:

-

p-Phenylenediamine

-

Potassium thiocyanate (KSCN)

-

Glacial acetic acid

-

Bromine (Br₂)

-

Aqueous ammonia (25%)

-

Water

-

Ethanol

Procedure:

-

Dissolve p-phenylenediamine (1 equivalent) and potassium thiocyanate (4 equivalents) in glacial acetic acid.[9]

-

Stir the solution at room temperature for 45 minutes.[9]

-

Cool the reaction mixture to 10 °C in an ice bath.[9]

-

Slowly add a solution of bromine (2 equivalents) in glacial acetic acid dropwise to the cooled mixture, maintaining the temperature below 10 °C. The solution will turn into a yellow suspension.[9]

-

After the addition is complete, allow the mixture to warm to room temperature and stir overnight.[9]

-

Neutralize the reaction mixture to a pH of 8 by the slow addition of 25% aqueous ammonia.[9]

-

Collect the resulting precipitate by filtration.[9]

-

Wash the precipitate thoroughly with water and dry it to obtain the crude product.[9]

-

Purify the crude 6-Aminobenzothiazole by recrystallization from a suitable solvent such as aqueous ethanol.[9]

Derivatives of 2-aminobenzothiazole have been shown to exhibit anticancer activity by inhibiting the PI3K/Akt/mTOR signaling pathway.[10] The following is a general protocol for a kinase inhibition assay.

Materials:

-

6-Aminobenzothiazole

-

PI3Kγ enzyme

-

ATP

-

Kinase buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader

Procedure:

-

Prepare a stock solution of 6-Aminobenzothiazole in a suitable solvent (e.g., DMSO).

-

In the wells of a microplate, add the kinase buffer, the PI3Kγ enzyme, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at a controlled temperature.[11]

-

Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This involves a luciferase-based reaction that converts ADP to ATP, which then generates a luminescent signal.[11]

-

Measure the luminescence using a microplate reader.

-

The percentage of inhibition is calculated by comparing the signal from the wells containing the test compound to the control wells (without the inhibitor).

-

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]

The antibacterial activity of 6-Aminobenzothiazole and its derivatives can be assessed using the agar well diffusion method.[12]

Materials:

-

6-Aminobenzothiazole

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Nutrient agar

-

Sterile petri dishes

-

Sterile cork borer

-

Solvent (e.g., DMSO)

-

Standard antibiotic (e.g., Gentamicin)

Procedure:

-

Prepare nutrient agar plates by pouring the sterilized medium into petri dishes and allowing it to solidify.[13]

-

Inoculate the surface of the agar plates with a standardized suspension of the test bacteria using a sterile cotton swab.[13]

-

Create wells in the agar using a sterile cork borer.

-

Prepare solutions of 6-Aminobenzothiazole at various concentrations in a suitable solvent.

-

Add a fixed volume of the test compound solutions, the solvent control (e.g., DMSO), and the standard antibiotic solution into separate wells.

-

Incubate the plates at 37 °C for 24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

-

A larger zone of inhibition indicates greater antibacterial activity.[12]

The anti-inflammatory properties of 6-Aminobenzothiazole can be evaluated in an animal model, such as the carrageenan-induced paw edema model in rats.[14]

Materials:

-

6-Aminobenzothiazole

-

Carrageenan solution (1%)

-

Experimental animals (e.g., Wistar rats)

-

Standard anti-inflammatory drug (e.g., Diclofenac sodium)

-

Vehicle (e.g., 1% Tween 80 suspension)

-

Pletysmometer

Procedure:

-

Divide the animals into groups: a control group, a standard drug group, and test groups receiving different doses of 6-Aminobenzothiazole.[15]

-

Administer the vehicle, standard drug, or test compound to the respective groups, typically via oral gavage.[10]

-

After a set period (e.g., 30 minutes), induce inflammation by injecting a small volume of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[15]

-

Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 30, 60, 90, 120, 150, and 180 minutes) after the carrageenan injection.[14]

-

The percentage of edema inhibition is calculated for each group relative to the control group. A significant reduction in paw edema indicates anti-inflammatory activity.[14]

Signaling Pathways and Mechanism of Action

Derivatives of 2-aminobenzothiazole have emerged as a significant class of compounds in cancer research, with many exhibiting potent antiproliferative activities.[10] A key mechanism of action for their anticancer effects is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[6][10]

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[16][17] Dysregulation of this pathway is a common feature in many types of cancer, leading to uncontrolled cell growth and resistance to apoptosis.[16]

6-Aminobenzothiazole derivatives have been shown to inhibit various kinases within this pathway, including PI3K, Akt, and mTOR, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[6][10]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 6-Aminobenzothiazole derivatives.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of 6-Aminobenzothiazole derivatives.

Caption: General experimental workflow for 6-Aminobenzothiazole synthesis and evaluation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Bot Verification [worthe-it.co.za]

- 3. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 5. A review on anticancer potentials of benzothiazole derivatives. | Semantic Scholar [semanticscholar.org]

- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 8. youtube.com [youtube.com]

- 9. DOT Language | Graphviz [graphviz.org]

- 10. ijrpc.com [ijrpc.com]

- 11. sketchviz.com [sketchviz.com]

- 12. pubs.aip.org [pubs.aip.org]

- 13. jchr.org [jchr.org]

- 14. sphinxsai.com [sphinxsai.com]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Ethyl-1,3-benzothiazol-6-amine and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Ethyl-1,3-benzothiazol-6-amine and structurally related benzothiazole derivatives. Due to the limited availability of specific quantitative solubility data for the target compound, this document focuses on providing a detailed understanding of the expected solubility profile based on available information for analogous structures. Furthermore, it outlines detailed experimental protocols for determining the solubility of such compounds in a laboratory setting.

Introduction to Benzothiazole Derivatives

Benzothiazole and its derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The physicochemical properties of these compounds, particularly their solubility, are critical parameters in drug discovery and development, influencing their bioavailability, formulation, and efficacy. The structure of this compound suggests it is a weakly basic compound, with the benzothiazole core contributing to its aromatic and heterocyclic nature, the ethyl group at the 2-position adding lipophilicity, and the amine group at the 6-position providing a site for protonation.

Expected Solubility Profile of this compound

Table 1: Solubility Data of Compounds Structurally Related to this compound

| Compound Name | CAS Number | Molecular Formula | Solubility in Water | Solubility in Organic Solvents | Reference |

| 2-Aminobenzothiazole | 136-95-8 | C₇H₆N₂S | Poor/Insoluble.[1] | Soluble in Dimethyl sulfoxide (DMSO), Ethyl acetate, and Tetrahydrofuran (THF).[1] | [1] |

| 2-Amino-4-chlorobenzothiazole | 19952-47-7 | C₇H₅ClN₂S | >27.7 µg/mL (at pH 7.4); <1 mg/mL (at 68°F); Insoluble.[2] | Not specified | [2] |

| 2-Benzothiazolamine, 6-methyl- | 2536-91-6 | C₈H₈N₂S | Calculated Log₁₀(Water Solubility in mol/L) = -2.91 | Not specified | [3] |

Based on the data for these related compounds, it is anticipated that this compound will exhibit low solubility in water and be more soluble in common organic solvents such as DMSO, THF, and alcohols. The presence of the ethyl group likely increases its lipophilicity compared to 2-aminobenzothiazole, potentially further reducing its aqueous solubility. The amine group at the 6-position suggests that the solubility may be pH-dependent, with increased solubility in acidic conditions due to the formation of a more soluble salt.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, the following established experimental protocols can be employed. These methods range from qualitative to quantitative assessments.

3.1. Qualitative Solubility Determination

This method provides a general assessment of solubility in various solvents.

-

Objective: To classify the compound as soluble, partially soluble, or insoluble in a given solvent.

-

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, DMSO, dichloromethane)

-

Test tubes

-

Spatula

-

Vortex mixer

-

-

Procedure:

-

Place approximately 1-5 mg of the compound into a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution against a dark background.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

3.2. Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

-

Objective: To determine the concentration of a saturated solution of the compound in a specific solvent at a given temperature.

-

Materials:

-

This compound

-

Solvent of interest

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

-

Procedure:

-

Add an excess amount of the compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure a saturated solution is formed.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).

-

After the incubation period, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the compound in the diluted solution using a validated HPLC or UV-Vis method against a standard curve.

-

Calculate the original solubility in units such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of an organic compound.

Caption: General experimental workflow for quantitative solubility determination.

Conclusion

While specific quantitative solubility data for this compound remains to be experimentally determined and published, a strong inference can be drawn from the behavior of structurally related benzothiazole derivatives. The compound is expected to have low aqueous solubility and be soluble in various organic solvents. For drug development and research purposes, it is imperative to determine the precise solubility through standardized experimental protocols such as the shake-flask method outlined in this guide. This will ensure accurate and reproducible data for formulation, pharmacokinetic studies, and other critical aspects of the research and development pipeline.

References

The Rising Therapeutic Potential of 2-Ethyl-1,3-benzothiazol-6-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a heterocyclic aromatic compound, has long been a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities. Among its numerous derivatives, those based on the 2-Ethyl-1,3-benzothiazol-6-amine core are emerging as a promising class of therapeutic agents. This technical guide provides an in-depth overview of the current research, focusing on the potential biological activities, experimental validation, and underlying mechanisms of these compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Diverse Biological Activities: A Quantitative Perspective

Derivatives of this compound have been investigated for a range of biological activities, with significant findings in the realms of anticancer, antimicrobial, and enzyme inhibition. The following tables summarize the key quantitative data from various studies, offering a comparative look at the potency of these compounds.

Anticancer Activity

The cytotoxic effects of this compound derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| BTA-1 | MCF-7 (Breast) | 34.5 | [1] |

| HeLa (Cervical) | 44.15 | [1] | |

| MG63 (Osteosarcoma) | 36.1 | [1] | |

| BTA-2 (Hydrazine derivative) | HeLa (Cervical) | 2.41 | [1] |

| COS-7 (Kidney) | 4.31 | [1] | |

| OMS5 | A549 (Lung) | 22.13 | [2][3] |

| MCF-7 (Breast) | Not Specified | [2][3] | |

| OMS14 | A549 (Lung) | 61.03 | [2][3] |

| MCF-7 (Breast) | Not Specified | [2][3] | |

| Compound 7 | Ehrlich Ascites Carcinoma | 42.55 µg/ml | [4] |

| Compound 3a | Ehrlich Ascites Carcinoma | 50.15 µg/ml | [4] |

| Compound 3b | Ehrlich Ascites Carcinoma | 50.45 µg/ml | [4] |

Antimicrobial Activity

The antimicrobial potential of these derivatives has been tested against a spectrum of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZOI) are standard parameters to assess antimicrobial efficacy.

| Compound/Derivative | Microorganism | Activity | Reference |

| General Benzothiazole Derivatives | Staphylococcus aureus | Active | [5][6] |

| Bacillus subtilis | Active | [5][7] | |

| Escherichia coli | Active | [6][8][9] | |

| Candida albicans | Moderate | [4][6] | |

| Compound 6 | Candida albicans | MIC: 125 µg/ml | [4] |

| Compound 7b | Staphylococcus aureus | MIC90: 16 µg/mL | [6] |

| Compound 7h | Staphylococcus aureus | MIC90: 8 µg/mL | [6] |

Enzyme Inhibition

Certain derivatives have shown potent inhibitory activity against enzymes implicated in neurodegenerative diseases like Alzheimer's, such as Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).

| Compound/Derivative | Enzyme | IC50 (nM) | Reference |

| 4a | AChE | 56.3 ± 2.5 | [10] |

| 4d | AChE | 89.6 ± 3.2 | [10] |

| 4f | AChE | 23.4 ± 1.1 | [10][11] |

| 4g | AChE | 36.7 ± 1.4 | [10] |

| 4h | AChE | 64.9 ± 2.9 | [10] |

| 4k | AChE | 102.5 ± 4.8 | [10] |

| 4m | AChE | 27.8 ± 1.0 | [10] |

| 4n | AChE | 42.1 ± 1.8 | [10] |

| 4f | MAO-B | 40.3 ± 1.7 | [11] |

Experimental Protocols: A Methodological Overview

The biological evaluation of this compound derivatives involves a series of standardized in vitro assays. Below are detailed methodologies for the key experiments cited in the literature.

Synthesis of this compound Derivatives

The synthesis of these derivatives often starts from 2-aminobenzothiazole precursors. A general synthetic scheme involves the reaction of a substituted 2-aminothiophenol with a suitable carboxylic acid or its derivative. For instance, ethyl-2-aminobenzothiazole-6-carboxylate can be synthesized through the esterification of 4-aminobenzoic acid, followed by treatment with potassium thiocyanate and subsequent oxidative cyclization.[12] Further modifications, such as the introduction of Schiff bases or acetamide moieties, are achieved through reactions with aldehydes or acetic anhydride, respectively.[12][13]

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 × 10^3 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours.

-

Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (usually 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

In Vitro Antimicrobial Activity (Agar Diffusion Method)

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition.

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared and uniformly spread on the surface of an agar plate.

-

Application of Compound: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

-

Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

Measurement of Inhibition Zone: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters.

Enzyme Inhibition Assays (Fluorometric Method)

The inhibitory activity against enzymes like AChE and MAO-B is often determined using fluorometric methods.

-

Enzyme and Substrate Preparation: The reaction mixture contains the enzyme (e.g., AChE), a suitable substrate that produces a fluorescent product upon enzymatic reaction, and a buffer solution.

-

Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.

-

Incubation and Reaction: The reaction is initiated and allowed to proceed for a specific time at a controlled temperature.

-

Fluorescence Measurement: The fluorescence of the product is measured using a fluorometer. The percentage of inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to that of the control (without inhibitor).

Visualizing the Mechanisms: Pathways and Workflows

To better understand the biological activities of this compound derivatives, the following diagrams illustrate key experimental workflows and potential signaling pathways involved.

Conclusion and Future Directions

The derivatives of this compound represent a versatile and potent class of compounds with significant therapeutic potential. The compiled data underscores their promise as anticancer, antimicrobial, and neuroprotective agents. The detailed experimental protocols provided in this guide offer a foundation for researchers to build upon, facilitating further investigation and optimization of these promising molecules.

Future research should focus on elucidating the precise mechanisms of action, including the identification of specific molecular targets and signaling pathways. Structure-activity relationship (SAR) studies will be crucial in designing and synthesizing new derivatives with enhanced potency and selectivity. Furthermore, in vivo studies are warranted to validate the preclinical efficacy and safety of the most promising candidates, paving the way for their potential clinical development. The continued exploration of this chemical scaffold holds great promise for the discovery of novel and effective treatments for a range of human diseases.

References

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. iosrjournals.org [iosrjournals.org]

- 6. BJOC - Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides [beilstein-journals.org]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. uokerbala.edu.iq [uokerbala.edu.iq]

- 9. jchr.org [jchr.org]

- 10. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Ethyl-1,3-benzothiazol-6-amine

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide aims to provide a comprehensive overview of the thermal stability and decomposition profile of the compound 2-Ethyl-1,3-benzothiazol-6-amine. This document is intended to serve as a foundational resource, compiling available data on its thermal properties, decomposition pathways, and relevant experimental methodologies.

Introduction

Thermal Stability and Decomposition Analysis

A thorough search of scientific literature and chemical databases did not yield specific experimental data from thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), or other thermal analysis techniques for this compound. General information suggests that the benzothiazole core structure imparts significant thermal resilience. For instance, studies on related azo-benzothiazole derivatives have reported decomposition temperatures for 5% weight loss to be in the range of 280-320°C. However, the thermal profile is highly dependent on the nature and position of substituents on the benzothiazole ring system.

In the absence of specific data for this compound, this guide will outline the standard experimental protocols and theoretical considerations for assessing its thermal stability.

Experimental Protocols for Thermal Analysis

To determine the thermal stability and decomposition characteristics of this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of the sample as a function of temperature or time in a controlled atmosphere. This analysis provides information on decomposition temperatures, residual mass, and the kinetics of decomposition.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) of this compound is placed in a tared TGA pan (e.g., alumina, platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen, argon) or a reactive gas (e.g., air, oxygen) at a constant flow rate.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., ambient to 600 °C).

-

Data Acquisition: The instrument records the sample weight as a function of temperature. The resulting TGA curve plots percentage weight loss versus temperature.

-

Data Analysis: The onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the final residual mass are determined.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to determine melting point, glass transitions, and enthalpies of phase changes and decomposition.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Heating Program: The sample is subjected to a controlled temperature program, typically a linear heating ramp (e.g., 10 °C/min).

-

Data Acquisition: The instrument measures the differential heat flow between the sample and the reference.

-

Data Analysis: The resulting DSC thermogram shows endothermic and exothermic peaks corresponding to thermal events. The melting point is determined from the onset of the melting endotherm, and the enthalpy of fusion is calculated from the peak area. Exothermic peaks may indicate decomposition.

Logical Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive thermal stability assessment of a compound like this compound.

Caption: Workflow for assessing the thermal stability of this compound.

Hypothetical Decomposition Pathway

While no specific decomposition pathway for this compound has been reported, a hypothetical pathway can be proposed based on the known chemistry of benzothiazoles and related aromatic amines. The initial decomposition steps would likely involve the cleavage of the weakest bonds in the molecule.

Caption: A hypothetical decomposition pathway for this compound.

Conclusion

The thermal stability of this compound is a critical parameter for its development as a potential therapeutic agent. Although specific experimental data is currently unavailable, this guide provides the necessary framework for its determination through established thermal analysis techniques. The outlined experimental protocols and logical workflows serve as a roadmap for researchers to generate the crucial data required for a comprehensive understanding of the thermal properties of this compound. Further research is essential to elucidate the precise decomposition temperatures, products, and kinetics, which will be invaluable for its future applications in drug development.

A Comprehensive Technical Review of 2-Amino-1,3-Benzothiazole Derivatives in Research

An Important Note on the Titled Compound: Initial literature searches for "2-Ethyl-1,3-benzothiazol-6-amine" did not yield specific research data for this exact molecule. However, the broader class of 2-amino-1,3-benzothiazoles, particularly those with substitutions at the 6-position, is a rich and extensively studied area in medicinal chemistry. This review, therefore, provides an in-depth technical guide on the synthesis, biological activities, and therapeutic potential of these closely related and highly relevant compounds, catering to researchers, scientists, and drug development professionals.

The 2-aminobenzothiazole scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Its derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, among others.[1][3] This guide summarizes key research findings, focusing on quantitative biological data and detailed experimental methodologies.

Quantitative Biological Activity Data

The following tables summarize the reported in vitro activities of various 2-amino-6-substituted benzothiazole derivatives against different biological targets.

Table 1: Anticancer Activity of 2-Aminobenzothiazole Derivatives

| Compound ID | Substitution at C6 | Target Cell Line | IC50 (µM) | Reference |

| 24 | - | C6 (Rat Glioma) | 4.63 ± 0.85 | [4] |

| A549 (Human Lung Adenocarcinoma) | 39.33 ± 4.04 | [4] | ||

| 20 | - | HepG2 (Human Liver Cancer) | 9.99 | [4] |

| HCT-116 (Human Colon Cancer) | 7.44 | [4] | ||

| MCF-7 (Human Breast Cancer) | 8.27 | [4] | ||

| 21 | - | HepG2 (Human Liver Cancer) | 10.34 | [4] |

| HCT-116 (Human Colon Cancer) | 12.14 | [4] | ||

| MCF-7 (Human Breast Cancer) | 11.52 | [4] | ||

| 40 | -NO2 | MCF-7 (Human Breast Cancer) | 34.5 | [5] |

| HeLa (Human Cervical Cancer) | 44.15 | [5] | ||

| MG63 (Human Osteosarcoma) | 36.1 | [5] | ||

| 53 | - | HeLa (Human Cervical Cancer) | 9.76 | [5] |

Table 2: Antifungal Activity of 2-Amino-6-Substituted Benzothiazole Derivatives

| Compound ID | Substitution at C6 | Candida albicans (MIC, µg/mL) | Candida parapsilosis (MIC, µg/mL) | Candida tropicalis (MIC, µg/mL) | Candida krusei (MIC, µg/mL) | Reference |

| 1e | -OCH3 | 8 | >128 | >128 | 32 | [6] |

| 1f | -OC2H5 | 8 | 64 | 64 | 16 | [6] |

| 1n | -CF3 | 4 | 8 | 8 | 32 | [6] |

| 1o | -OCF3 | 8 | 8 | 8 | 64 | [6] |

Experimental Protocols

This section details the methodologies for the synthesis and biological evaluation of 2-amino-6-substituted benzothiazole derivatives as reported in the literature.

General Synthesis of 2-Amino-6-Substituted Benzothiazoles

A common and widely cited method for the synthesis of this class of compounds is the oxidative cyclization of substituted aryl thioureas.[3][7]

Materials:

-

Substituted aniline

-

Ammonium thiocyanate or Potassium thiocyanate

-

Bromine

-

Glacial acetic acid

-

Ethanol

Procedure:

-

The appropriately substituted aniline is dissolved in glacial acetic acid.

-

Ammonium thiocyanate or potassium thiocyanate is added to the solution.

-

The mixture is cooled, and a solution of bromine in glacial acetic acid is added dropwise with constant stirring, maintaining a low temperature.

-

After the addition is complete, the reaction mixture is stirred for several hours at room temperature.

-

The mixture is then heated to facilitate cyclization.

-

Upon cooling, the product precipitates and is collected by filtration.

-

The crude product is washed with water and recrystallized from a suitable solvent, such as ethanol, to yield the purified 2-amino-6-substituted benzothiazole.[7][8]

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

-

Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the medium is replaced with fresh medium containing MTT solution.

-

The plates are incubated further to allow the viable cells to metabolize the MTT into formazan crystals.

-

The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[9]

Antifungal Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against fungal strains is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[6]

Procedure:

-

The test compounds are serially diluted in a suitable broth medium (e.g., RPMI-1640) in 96-well microtiter plates.

-

A standardized inoculum of the fungal suspension is added to each well.

-

The plates are incubated at an appropriate temperature for a specified period (e.g., 24-48 hours).

-

The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, as observed visually or by measuring the absorbance.[6]

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key processes and relationships described in the research of 2-aminobenzothiazole derivatives.

Caption: General synthesis workflow for 2-amino-6-substituted benzothiazoles.

References

- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. facm.ucl.ac.be [facm.ucl.ac.be]

- 7. researchgate.net [researchgate.net]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]

Methodological & Application

Application Notes and Protocols: 2-Ethyl-1,3-benzothiazol-6-amine as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Ethyl-1,3-benzothiazol-6-amine as a versatile starting material for the synthesis of a diverse range of heterocyclic compounds. The protocols detailed below are based on established methodologies for analogous 2-aminobenzothiazole derivatives and serve as a guide for the development of novel bioactive molecules.

Introduction

This compound is a valuable bifunctional building block in organic synthesis. The presence of a reactive primary amino group at the 6-position and the inherent biological significance of the benzothiazole scaffold make it an attractive starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The benzothiazole nucleus is a key structural motif in a variety of pharmacologically active agents, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.

This document outlines key synthetic transformations utilizing this compound, including the formation of azo dyes and Schiff bases, which can be further elaborated to construct more complex heterocyclic systems.

Key Applications and Synthetic Transformations

The primary amino group of this compound is amenable to a variety of chemical modifications, allowing for its incorporation into larger molecular frameworks.

Synthesis of Azo Dyes

The diazotization of the 6-amino group, followed by coupling with various aromatic and heteroaromatic nucleophiles, yields a wide array of azo dyes. These compounds are not only important as dyestuffs but also possess interesting photophysical and biological properties.

General Reaction Scheme:

Caption: General workflow for the synthesis of azo dyes from this compound.

Experimental Protocol: Diazotization and Azo Coupling

This protocol is adapted from general procedures for the synthesis of azo dyes from 2-aminobenzothiazole derivatives.[1][2][3] Optimization of reaction conditions may be required for this compound.

-

Diazotization:

-

Dissolve this compound (1.0 eq.) in a suitable acidic medium (e.g., a mixture of glacial acetic acid and concentrated sulfuric acid) at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1 hour to ensure complete formation of the diazonium salt.

-

-

Coupling:

-

In a separate flask, dissolve the coupling partner (e.g., N,N-dimethylaniline, 1.0 eq.) in a suitable solvent (e.g., ethanol or acetic acid).

-

Cool the solution of the coupling partner to 0-5 °C.

-

Slowly add the freshly prepared diazonium salt solution to the solution of the coupling partner with vigorous stirring, maintaining the temperature below 5 °C.

-

Adjust the pH of the reaction mixture to the optimal range for coupling (typically pH 4-6 for anilines) using a suitable base (e.g., sodium acetate).

-

Stir the reaction mixture at 0-5 °C for 2-4 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into ice-water to precipitate the azo dye.

-

Filter the solid product, wash with cold water until the filtrate is neutral, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid, or DMF) to afford the pure azo dye.

-

Table 1: Representative Data for Azo Dyes Derived from Analogous 2-Aminobenzothiazoles

| Coupling Partner | Product Structure (Hypothetical) | Yield (%) | Melting Point (°C) | λmax (nm) |

| N,N-Dimethylaniline | 4-((2-Ethyl-1,3-benzothiazol-6-yl)diazenyl)-N,N-dimethylaniline | 85-95 | >250 | 520-540 |

| Phenol | 4-((2-Ethyl-1,3-benzothiazol-6-yl)diazenyl)phenol | 80-90 | 220-230 | 430-450 |

| β-Naphthol | 1-((2-Ethyl-1,3-benzothiazol-6-yl)diazenyl)naphthalen-2-ol | 88-96 | 240-250 | 480-500 |

Note: The data in this table is illustrative and based on typical results for similar compounds. Actual results may vary.

Synthesis of Schiff Bases

The condensation of the 6-amino group with various aldehydes or ketones affords Schiff bases (imines). These compounds are valuable intermediates for the synthesis of various heterocyclic systems, such as thiazolidinones and quinazolinones, which are known to exhibit a range of biological activities.

General Reaction Scheme:

Caption: General workflow for the synthesis of Schiff bases from this compound.

Experimental Protocol: Schiff Base Formation

This protocol is a general procedure adapted from the synthesis of Schiff bases of 2-aminobenzothiazole.[2]

-

Reaction Setup:

-

Dissolve this compound (1.0 eq.) in absolute ethanol.

-

Add the corresponding aldehyde or ketone (1.1 eq.) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

-

Reaction:

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried.

-

If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

-

Table 2: Representative Data for Schiff Bases Derived from Analogous 2-Aminobenzothiazoles

| Aldehyde | Product Structure (Hypothetical) | Yield (%) | Melting Point (°C) |

| Benzaldehyde | N-((E)-benzylidene)-2-ethyl-1,3-benzothiazol-6-amine | 80-90 | 150-160 |

| 4-Chlorobenzaldehyde | N-((E)-4-chlorobenzylidene)-2-ethyl-1,3-benzothiazol-6-amine | 85-95 | 180-190 |

| 4-Methoxybenzaldehyde | N-((E)-4-methoxybenzylidene)-2-ethyl-1,3-benzothiazol-6-amine | 82-92 | 165-175 |

Note: The data in this table is illustrative and based on typical results for similar compounds. Actual results may vary.

Further Synthetic Potential

The Schiff bases derived from this compound can serve as precursors for the synthesis of more complex heterocyclic systems. For example, reaction with thioglycolic acid can yield 4-thiazolidinone derivatives, while reaction with anthranilic acid can lead to the formation of quinazolinone scaffolds. These transformations significantly expand the chemical space accessible from this versatile building block.

Conclusion

This compound is a promising and versatile building block for the synthesis of a wide range of novel heterocyclic compounds. The protocols and data presented here, though based on analogous systems, provide a solid foundation for researchers to explore the synthetic potential of this compound in the development of new materials and therapeutic agents. Further investigation and optimization of the reaction conditions for this specific substrate are encouraged to fully unlock its synthetic utility.

References

Application Notes and Protocols for the Analytical Detection of 2-Ethyl-1,3-benzothiazol-6-amine

Introduction

2-Ethyl-1,3-benzothiazol-6-amine is a heterocyclic amine compound with potential applications in pharmaceutical and materials science. Accurate and reliable analytical methods are crucial for its detection and quantification in various matrices during research and development. These application notes provide detailed protocols for the analysis of this compound using high-performance liquid chromatography (HPLC) with UV detection and liquid chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods

A summary of the analytical methods for the detection of this compound is presented below.

| Parameter | HPLC-UV | LC-MS/MS |

| Instrumentation | Standard HPLC system with UV-Vis Detector | Triple Quadrupole Mass Spectrometer |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient) | Acetonitrile and water with 0.1% formic acid (gradient) |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Detection Wavelength | 285 nm | MRM transitions (e.g., m/z 193.1 → 178.1) |

| Injection Volume | 10 µL | 5 µL |

| Run Time | 15 minutes | 5 minutes |

Method Validation Parameters

The following table summarizes the typical validation parameters for the analytical methods, established in accordance with ICH guidelines.[1]

| Parameter | HPLC-UV | LC-MS/MS |

| Linearity (R²) | > 0.999 | > 0.999 |

| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |

| Limit of Detection (LOD) | 0.2 µg/mL | 0.03 ng/mL |

| Limit of Quantitation (LOQ) | 0.7 µg/mL | 0.1 ng/mL |

| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |

| Precision (% RSD) | < 2% | < 5% |

| Specificity | No interference from blank matrix | No interference from blank matrix |

| Robustness | Acceptable variations in flow rate and mobile phase composition | Acceptable variations in flow rate and mobile phase composition |

Experimental Protocols

Protocol 1: HPLC-UV Method for the Quantification of this compound in a Pharmaceutical Formulation

1. Objective: To determine the concentration of this compound in a solid dosage form.

2. Materials:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Formic acid (analytical grade)

-

Ultrapure water

-

Methanol (HPLC grade)

-

Pharmaceutical tablets containing this compound

3. Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (4.6 x 150 mm, 5 µm)

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (0.45 µm)

4. Procedure:

-

Standard Solution Preparation:

-

Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

-

Prepare a series of calibration standards (1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

-

-

Sample Preparation:

-

Weigh and crush 10 tablets to obtain a fine powder.

-

Accurately weigh an amount of powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add 70 mL of methanol and sonicate for 15 minutes.

-

Make up the volume to 100 mL with methanol and mix well.

-

Filter the solution through a 0.45 µm syringe filter.

-

Dilute 1 mL of the filtered solution to 10 mL with the mobile phase to obtain a theoretical concentration of 10 µg/mL.

-

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 10-90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B over 1 minute, and equilibrate for 2 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 285 nm

-

Injection Volume: 10 µL

-

-

Analysis:

-

Inject the standard solutions to construct a calibration curve.

-

Inject the sample solution.

-

Calculate the concentration of this compound in the sample using the calibration curve.

-

Protocol 2: LC-MS/MS Method for the Quantification of this compound in Human Plasma

1. Objective: To determine the concentration of this compound in human plasma for pharmacokinetic studies.

2. Materials:

-

This compound reference standard

-

Internal Standard (IS) (e.g., deuterated this compound)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

3. Instrumentation:

-

LC-MS/MS system (Triple Quadrupole)

-

C18 reverse-phase column (2.1 x 50 mm, 1.8 µm)

-

Microcentrifuge

-

Vortex mixer

4. Procedure:

-

Standard and QC Sample Preparation:

-

Prepare a stock solution of this compound (1 mg/mL) and an internal standard (1 mg/mL) in methanol.

-

Prepare working solutions for calibration standards and quality control (QC) samples by serial dilution of the stock solution.

-

Spike the working solutions into blank human plasma to obtain calibration standards (0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and QC samples (low, mid, high concentrations).

-

-

Sample Preparation (Protein Precipitation): [2][3]

-

To 100 µL of plasma sample (standard, QC, or unknown), add 10 µL of the internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate the proteins.[3]

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 5-95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B over 0.5 minutes, and equilibrate for 0.5 minutes.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: m/z 193.1 → 178.1 (quantifier), 193.1 → 150.1 (qualifier)

-

Internal Standard (example): m/z 198.1 → 183.1

-

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

-

Analysis:

-

Analyze the calibration standards to construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration.

-

Analyze the QC and unknown samples.

-

Determine the concentration of this compound in the unknown samples from the calibration curve.

-

Visualizations

References

protocol for the purification of 2-Ethyl-1,3-benzothiazol-6-amine

An Application Note and Protocol for the Purification of 2-Ethyl-1,3-benzothiazol-6-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed , a crucial intermediate in the synthesis of various biologically active compounds. The protocols outlined below are designed to yield a high-purity product suitable for downstream applications in pharmaceutical and agrochemical research.

Introduction

This compound is a substituted aminobenzothiazole derivative. Compounds within this class are recognized for their diverse biological activities and serve as important scaffolds in medicinal chemistry.[1] The purity of this intermediate is critical for the successful synthesis of target molecules and for obtaining reliable biological data. This protocol details two effective methods for purification: column chromatography and recrystallization.

Challenges in the Purification of Aromatic Amines

The purification of aromatic amines like this compound can present challenges, particularly when using standard silica gel column chromatography. The basic nature of the amine group can lead to strong interactions with the acidic silanol groups on the surface of the silica gel. This interaction can result in:

-

Peak tailing: Broad and asymmetrical peaks, leading to poor separation.

-

Compound degradation: The acidic environment of the silica gel can degrade sensitive molecules.

-

Irreversible adsorption: Loss of product onto the column.[2][3][4]

To overcome these issues, modifications to standard chromatographic techniques are necessary.

Purification Protocols

Two primary methods for the purification of this compound are presented below. The choice of method will depend on the nature and quantity of impurities present in the crude product.

Protocol 1: Modified Column Chromatography

This protocol is suitable for separating the target compound from impurities with different polarities. To counteract the issues associated with purifying amines on silica gel, this protocol incorporates a basic modifier in the mobile phase.

Experimental Workflow

Caption: Workflow for the purification of this compound by column chromatography.

Methodology:

-

Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel (100-200 mesh) by dissolving the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate), adding the silica gel, and then removing the solvent under reduced pressure.[5]

-

Column Packing: Prepare a column with silica gel (100-200 mesh) using a hexane/ethyl acetate mixture as the eluent.

-

Loading: Carefully load the prepared slurry onto the top of the packed column.

-

Elution: Elute the column with a gradient of hexane and ethyl acetate. A typical starting gradient would be 100% hexane, gradually increasing the polarity with ethyl acetate. To mitigate the issues of amine purification on silica, add 0.5-1% triethylamine (TEA) to the eluent mixture.[2]

-

Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation: Column Chromatography Parameters

| Parameter | Value/Description |

| Stationary Phase | Silica Gel (100-200 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate Gradient (e.g., 0-40% Ethyl Acetate) |

| Mobile Phase Modifier | 0.5-1% Triethylamine (TEA) |

| Typical Loading | 1g crude product per 50-100g silica gel |

| Expected Yield | 70-90% (dependent on crude purity) |

| Expected Purity | >98% (by HPLC/NMR) |

Protocol 2: Recrystallization

Recrystallization is an effective technique for purifying solid compounds, especially for removing small amounts of impurities. The key to successful recrystallization is the selection of an appropriate solvent system.

Experimental Workflow

Caption: Workflow for the purification of this compound by recrystallization.

Methodology:

-

Solvent Selection: Determine a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Potential solvents include ethanol, methanol, or a mixture of ethyl acetate and hexane.[6][7][8]

-

Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can be placed in an ice bath.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation: Recrystallization Parameters

| Parameter | Value/Description |

| Potential Solvents | Ethanol, Methanol, Ethyl Acetate/Hexane |

| Expected Yield | 60-85% (dependent on crude purity and solvent choice) |